tert-Butyl chloroacetate
Description
Significance of tert-Butyl Chloroacetate (B1199739) as a Synthetic Precursor
The primary significance of tert-butyl chloroacetate in academic research lies in its role as a versatile synthetic precursor. ontosight.ai It is a key reagent in the Darzens condensation reaction, where it reacts with aldehydes or ketones in the presence of a base to form α,β-epoxy esters, also known as glycidic esters. google.comacs.orgwikipedia.org These glycidic esters are valuable intermediates themselves, as they can be converted into aldehydes with one additional carbon atom through decarboxylation. google.com This molecular extension is a fundamental strategy in the synthesis of various organic molecules, including those with pharmaceutical applications. google.com
Furthermore, this compound serves as an important alkylating agent. wikipedia.org The presence of the chlorine atom on the alpha-carbon makes it susceptible to nucleophilic substitution. ontosight.aiwikipedia.org This reactivity is widely exploited in N-alkylation reactions. A notable example is the N-alkylation of imidazole (B134444) to produce imidazol-1-yl-acetic acid tert-butyl ester. ajgreenchem.combeilstein-journals.org This ester is a crucial intermediate in the synthesis of zoledronic acid, a third-generation bisphosphonate drug used to treat bone diseases. ajgreenchem.combeilstein-journals.org Researchers have developed various protocols for this reaction, including solvent-free methods, to improve efficiency and environmental friendliness. ajgreenchem.com
Its utility extends to the synthesis of other complex heterocyclic systems and functional molecules. Research has shown its use in preparing cis-disubstituted aziridine (B145994) esters and in the synthesis of an advanced intermediate for the mitomycin natural products, which have attracted significant attention for their anticancer activity. chemicalbook.comnih.govfishersci.fi It is also used to synthesize 1,10-diaza-18-crown-6 based sensors that incorporate a coumarin (B35378) fluorophore. nbinno.comchemicalbook.comfishersci.fi
Historical Context of Research on Halogenated Esters
The study of halogenated esters is part of the broader field of α-halo carboxylic acids, which have been a subject of organic chemistry research for well over a century. chemistrysteps.com A foundational method in this area is the Hell-Volhard-Zelinsky reaction, first reported in the 1880s, which allows for the α-halogenation of carboxylic acids using reagents like PBr₃ and bromine. wikipedia.orgchemistrysteps.com This reaction produces an α-halo acyl halide, which can then be readily converted to the corresponding ester. chemistrysteps.com
These α-halo esters were quickly recognized as potent alkylating agents and versatile intermediates for further chemical transformations. wikipedia.org Their ability to react with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds made them valuable building blocks in synthesis. wikipedia.org The Darzens reaction, discovered in the early 20th century, further solidified the importance of α-halo esters by providing a direct route to glycidic esters. acs.orgwikipedia.org
Within this historical context, this compound emerged as a particularly useful reagent. The introduction of the tert-butyl group provides steric bulk and can be selectively cleaved under specific acidic conditions, a property highly valued in multi-step syntheses where protecting group strategies are necessary. beilstein-journals.org The development of various synthetic methods for this compound itself, from classical esterification to more modern approaches, reflects the ongoing interest in optimizing access to this key synthetic tool. orgsyn.orggoogle.com
Overview of Research Trajectories for this compound
Current and historical research involving this compound follows several distinct trajectories. A major focus has been on the development of more efficient and environmentally benign synthesis methods for the compound itself. Traditional methods often involve the reaction of chloroacetyl chloride with tert-butanol (B103910) in the presence of a base like dimethylaniline. guidechem.comnbinno.comorgsyn.org More recent research has explored alternative pathways, such as the acid-catalyzed addition of chloroacetic acid to isobutene, which can be performed without solvents or catalysts under elevated temperature and pressure, simplifying product work-up. google.comgoogle.com Microwave-assisted synthesis using a solid acid catalyst like hydrated sodium bisulfate has also been investigated as a green chemistry approach, offering advantages such as reduced reaction times and higher yields. guidechem.com
A second significant research trajectory focuses on expanding its application in the synthesis of biologically active molecules and pharmaceuticals. Its role as a key intermediate for the drug zoledronic acid is a prominent example. ajgreenchem.combeilstein-journals.org Research in this area continues to refine the synthetic steps, aiming for higher yields and purity. beilstein-journals.orgbeilstein-journals.org Studies have also demonstrated its utility in synthesizing precursors for other complex natural products, such as the mitomycins, and in creating novel compounds with potential therapeutic value, like dihydropyridine (B1217469) derivatives. nih.gov
A third area of investigation involves detailed mechanistic and stereochemical studies of reactions involving this compound. For instance, research on the Darzens condensation has examined how factors like the choice of base and the presence of a phase-transfer catalyst can influence the trans/cis stereoselectivity of the resulting glycidic ester. acs.org Understanding these mechanistic details allows for greater control over reaction outcomes, which is critical for the asymmetric synthesis of chiral molecules. These fundamental studies are crucial for advancing the predictive power of organic synthesis and enabling the creation of specific, targeted molecular structures.
Data Tables
Table 1: Selected Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₆H₁₁ClO₂ | ontosight.ainbinno.comguidechem.com |
| Molecular Weight | 150.60 g/mol | nbinno.comnih.gov |
| Appearance | Clear colorless to yellow liquid | guidechem.comguidechem.com |
| Boiling Point | 48-49°C at 11 mmHg | nbinno.comorgsyn.org |
| Density | 1.053 g/mL at 25°C | nbinno.com |
| Refractive Index | n20/D 1.423 | nbinno.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble or decomposes in water. | guidechem.comfishersci.fi |
Table 2: Comparison of Synthesis Methods for this compound
| Method | Reactants | Catalyst/Base | Conditions | Yield | References |
|---|---|---|---|---|---|
| Classical Esterification | Chloroacetyl chloride, tert-butanol | N,N-Dimethylaniline | < 30°C | 63% | nbinno.comorgsyn.org |
| Microwave-Assisted | Chloroacetic acid, tert-butanol | Hydrated sodium bisulfate | 250 W, 10 min | 87% | guidechem.com |
| Catalyst-Free Addition | Chloroacetic acid, isobutene | None | 80-110°C, 3-12 bar | High | google.com |
| Acid-Alkene Synthesis | Chloroacetic acid, isobutene | Solid super-strong acid | 20-35°C, 6-10 hours | High | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-chloroacetate | |
|---|---|---|
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InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYMVWXKHQSIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059351 | |
| Record name | 1,1-Dimethylethyl chloroacetate | |
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Molecular Weight |
150.60 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-59-5 | |
| Record name | tert-Butyl chloroacetate | |
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| Record name | tert-Butyl chloroacetate | |
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| Record name | tert-Butyl chloroacetate | |
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| Record name | Acetic acid, 2-chloro-, 1,1-dimethylethyl ester | |
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| Record name | 1,1-Dimethylethyl chloroacetate | |
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| Record name | tert-butyl chloroacetate | |
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| Record name | TERT-BUTYL CHLOROACETATE | |
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Synthesis Methodologies for Tert Butyl Chloroacetate
Esterification Reactions
Esterification stands as the cornerstone for the industrial and laboratory-scale production of tert-butyl chloroacetate (B1199739). The choice between using a highly reactive acid chloride or a less reactive carboxylic acid dictates the necessary catalytic system and reaction conditions.
Reaction of Chloroacetyl Chloride with tert-Butanol (B103910)
The reaction between chloroacetyl chloride and tert-butanol provides a direct route to tert-butyl chloroacetate. Due to the high reactivity of chloroacetyl chloride, this reaction is often vigorous. qiji-chem.com The key to a successful synthesis lies in controlling the reaction conditions and utilizing a suitable catalyst to scavenge the hydrogen chloride byproduct.
To facilitate the esterification and neutralize the generated hydrogen chloride, tertiary amine bases are commonly employed as catalysts. These bases include pyridine, N,N-dimethylaniline, and triethylamine. htdchem.comguidechem.com In one described method, tert-butyl alcohol is added to a mixture of chloroacetyl chloride and N,N-dimethylaniline. guidechem.com The amine acts as a nucleophilic catalyst and an acid scavenger, promoting the formation of the ester.
Careful control of the reaction temperature is crucial to prevent unwanted side reactions. The addition of tert-butanol to the chloroacetyl chloride and N,N-dimethylaniline mixture should be managed to keep the temperature below 30°C. orgsyn.orggoogle.com Following the initial reaction, the mixture may be warmed to 40–45°C for a short period to ensure completion. orgsyn.org After workup, which involves washing and drying, the final product is isolated by vacuum distillation. This method has been reported to yield approximately 63% of this compound. guidechem.comgoogle.com
| Reactants | Catalyst/Base | Key Conditions | Reported Yield |
| Chloroacetyl Chloride, tert-Butanol | N,N-dimethylaniline | Temperature kept below 30°C during addition | 63% guidechem.comgoogle.com |
| Chloroacetyl Chloride, tert-Butanol | Pyridine or Triethylamine | General catalytic method | Not specified htdchem.com |
Esterification of Chloroacetic Acid with tert-Butanol
Direct esterification of chloroacetic acid with tert-butanol presents an alternative synthetic route. This approach avoids the use of the highly reactive and corrosive chloroacetyl chloride but requires specific activation of the carboxylic acid to proceed efficiently, especially given the steric hindrance of the tert-butyl group. organic-chemistry.org
A mild and effective method for this esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. google.comgoogle.comwikipedia.org The reaction proceeds at room temperature under nonacidic, mildly basic conditions. orgsyn.org DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate. organic-chemistry.org DMAP, a highly efficient nucleophilic catalyst, then reacts with this intermediate to form a reactive amide, which rapidly reacts with tert-butanol to yield the ester and the insoluble byproduct, dicyclohexylurea (DCU). organic-chemistry.orgwikipedia.org The addition of a catalytic amount of DMAP is crucial as it significantly accelerates the reaction and suppresses the formation of N-acylurea, an unreactive side product. organic-chemistry.orgorganic-chemistry.org
A green and efficient approach involves the microwave-assisted synthesis of this compound from chloroacetic acid and anhydrous tert-butanol, using hydrated sodium bisulfate as a catalyst. guidechem.com This method offers advantages such as reduced energy consumption and short reaction times. guidechem.com In a typical procedure, chloroacetic acid is mixed with tert-butanol and hydrated sodium bisulfate. The mixture is then subjected to microwave irradiation at a power of 250 W for 10 minutes. guidechem.com After cooling and a simple workup involving filtration and washing, the product is purified by distillation, yielding a high purity product with a reported yield of 87%. guidechem.com
| Reactants | Catalyst/Reagent | Key Conditions | Reported Yield |
| Chloroacetic Acid, tert-Butanol | Dicyclohexyl Carbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, aprotic solvent (e.g., dichloromethane) | Not specified for this specific ester google.comgoogle.com |
| Chloroacetic Acid, tert-Butanol | Hydrated Sodium Bisulfate | Microwave irradiation (250 W) for 10 minutes | 87% guidechem.com |
Comparative Analysis of Esterification Routes
Traditional esterification methods for producing this compound often involve the reaction of a chloroacetic acid derivative with tert-butanol. One common laboratory-scale synthesis reacts chloroacetyl chloride with tert-butanol in the presence of an acid scavenger like N,N-dimethylaniline. chemicalbook.comhtdchem.comorgsyn.org This method, while effective, produces byproducts and can require careful temperature control to keep conditions below 30°C. chemicalbook.comorgsyn.org The yield for this type of reaction is reported to be around 63%. chemicalbook.comorgsyn.org
In contrast, the acid-alkene addition route, which involves reacting chloroacetic acid directly with isobutylene (B52900), presents a more atom-economical approach. google.comgoogle.com This method avoids the formation of hydrogen chloride as a byproduct. google.com Depending on the conditions, this route can be performed with or without a catalyst, offering flexibility in process design. google.comgoogle.com The catalyzed version, for example, can achieve conversion efficiencies exceeding 80% under mild conditions, while the catalyst-free version operates at higher temperatures and pressures but simplifies product work-up by eliminating the need for catalyst removal. google.comgoogle.com
A comparative overview of these primary routes is presented below:
| Feature | Esterification (Chloroacetyl Chloride + tert-Butanol) | Acid-Alkene Addition (Chloroacetic Acid + Isobutylene) |
| Reactants | Chloroacetyl chloride, tert-butanol | Chloroacetic Acid, Isobutylene |
| Primary Byproduct | Amine hydrochloride salt | Diisobutylene (minor) |
| Catalyst | Acid scavenger (e.g., N,N-dimethylaniline) | Strong acid ion-exchange resin or none |
| Reported Yield | ~63% chemicalbook.comorgsyn.org | >80% conversion google.com |
| Process Complexity | Requires careful temperature control and product washing chemicalbook.comorgsyn.org | Can be run continuously; catalyst-free option simplifies purification google.comgoogle.com |
Acid-Alkene Addition Reactions
The addition of carboxylic acids to alkenes is a well-established method for synthesizing tertiary esters. This approach is particularly advantageous for producing tert-butyl esters as it utilizes isobutylene, a readily available and inexpensive C4 feedstock.
Addition of Chloroacetic Acid to Isobutylene
The direct addition of chloroacetic acid to isobutylene yields this compound in a single step. google.com This reaction can be conducted under various conditions, either employing a catalyst to facilitate the reaction at lower temperatures or utilizing elevated temperature and pressure in a catalyst-free system. google.comgoogle.comgoogle.com
The use of high-efficiency catalysts, such as a strong acid type ion exchange resin, allows the reaction to proceed under mild conditions. google.com In a typical process, chloroacetic acid dissolved in a solvent like dichloromethane (B109758) is passed through a reactor containing the resin while isobutylene gas is introduced. google.com The solid nature of the ion exchange resin simplifies the production process, enabling continuous operation and easy separation of the catalyst from the product mixture. google.com This method is considered a green production process as the catalyst can be reused, and it avoids the production of significant waste streams. google.com
An alternative approach involves reacting chloroacetic acid and isobutylene without any catalyst or solvent in a sealed pressure vessel, such as an autoclave. google.comgoogle.comresearchgate.net This process requires higher temperatures, typically in the range of 80°C to 110°C, and results in self-generated pressures of 3 to 12 bar. google.comgoogle.com The absence of a catalyst or solvent simplifies the work-up procedure, as the crude product can be purified directly by distillation under reduced pressure without a prior neutralization step. google.com This method provides high space-time yields and avoids side reactions like the dimerization and trimerization of isobutylene that can be catalyzed by liquid acids such as sulfuric acid. google.com
The acid-alkene addition reaction proceeds through a carbocationic mechanism. google.com In the catalyzed process, a proton (H+) from the strong acid ion exchange resin first adds to the isobutylene molecule. google.com This electrophilic addition generates a stable tertiary carbocation (the tert-butyl cation). This highly reactive intermediate then attacks the oxygen atom of the carboxylic acid group of chloroacetic acid, leading to the formation of the this compound ester. google.com This mechanism is favored because the formation of the tertiary carbocation is an energetically favorable step.
Process optimization for the synthesis of this compound via acid-alkene addition focuses on maximizing conversion and yield by controlling key reaction parameters.
In the catalyzed process , the reaction is typically run at temperatures between 20-35°C with isobutylene gas being introduced over a period of 6-10 hours. google.com Under these optimized conditions, the conversion efficiency of chloroacetic acid can reach over 80%, with the final product mixture containing 70-85% this compound by weight. google.com
For the catalyst-free method , optimization involves balancing temperature, pressure, and reaction time. The reaction is generally carried out for 1 to 12 hours, with a preferred duration of 4 to 8 hours, at temperatures of 80-110°C. google.com One specific example heated molten chloroacetic acid and condensed isobutylene in an autoclave to 90°C for 6 hours, with an initial internal pressure of 10 bar. researchgate.net Subsequent distillation of the product mixture yielded a distillate containing 97.7% by weight of this compound. google.com
The following table summarizes optimized conditions for both approaches:
| Parameter | Catalyzed Method (Ion Exchange Resin) google.com | Catalyst-Free Method (Pressure Vessel) google.comresearchgate.net |
| Temperature | 20–35 °C | 80–110 °C (e.g., 90 °C) |
| Pressure | Atmospheric (gas feed) | 3–12 bar (self-generated) |
| Reaction Time | 6–10 hours | 1–12 hours (e.g., 6 hours) |
| Solvent | Dichloromethane | None |
| Conversion/Yield | >80% conversion efficiency | High yield (e.g., 97.7% purity in distillate) |
Industrial Scale-Up and Challenges in Production Processes
The transition from laboratory synthesis to industrial-scale production of this compound presents several significant challenges. Many laboratory methods are not economically or practically viable for large-scale manufacturing. google.com For instance, routes involving the esterification of chloroacetic acid with tert-butanol using dicyclohexylcarbodiimide, or the reaction of chloroacetyl chloride with tert-butanol in the presence of dimethylaniline, are impeded by the use of stoichiometric quantities of costly reagents that cannot be easily recycled. google.com
Another common laboratory approach, the addition of chloroacetic acid to isobutene catalyzed by sulfuric acid, also poses problems for industrial application. The use of sulfuric acid as a catalyst can promote the dimerization and trimerization of isobutene, leading to significant yield losses and complicating the purification process. google.com Furthermore, neutralizing the acidic catalyst can lead to the loss of unreacted chloroacetic acid, which is also neutralized and removed in the aqueous phase. google.com
To overcome these hurdles, industrially feasible processes have been developed. One innovative approach involves reacting chloroacetic acid with isobutene at elevated temperatures (80° to 110° C) and pressures (3 to 12 bar) in the absence of any catalysts or solvents. google.com This method offers high space-time yields and simplifies the product mixture, primarily consisting of the desired ester and unreacted chloroacetic acid. This simplification makes the subsequent purification by distillation more straightforward and efficient. google.com
Another industrial method focuses on green chemistry principles by using a recyclable, strong acid ion-exchange resin as a catalyst for the reaction between chloroacetic acid and isobutene in a solvent like dichloromethane. google.com This process operates under mild conditions (20-35°C) and allows for continuous production. A key advantage is the significant reduction of industrial waste, as the catalyst is reusable and the process avoids the generation of substantial wastewater. google.com
Table 1: Challenges and Solutions in Industrial Production of this compound
| Challenge | Traditional Method Consequence | Industrial Solution |
| Catalyst Use | Sulfuric acid promotes isobutene side reactions (dimerization, trimerization), reducing selectivity. google.com | 1. Catalyst-free reaction at high temperature and pressure. google.com 2. Use of a recyclable strong acid ion-exchange resin. google.com |
| Costly Reagents | Use of stoichiometric auxiliaries (e.g., dicyclohexylcarbodiimide) is not economically viable for large scale. google.com | Direct addition of chloroacetic acid to isobutene, which has a more favorable mass balance. google.com |
| Product Purification | Complex product mixtures require extensive purification; neutralization steps can cause loss of starting material. google.com | Simplified product mixture from catalyst-free methods allows for direct distillation without prior neutralization. google.com |
| Waste Generation | Traditional synthesis routes can produce significant wastewater and other industrial residues. google.com | The use of a recyclable catalyst minimizes waste, aligning with green production processes. google.com |
Purification and Isolation Techniques in Laboratory Synthesis
In a laboratory setting, the crude this compound synthesized through various methods requires careful purification to remove unreacted starting materials, catalysts, and byproducts. The specific techniques employed depend on the synthetic route used.
A common procedure involves a liquid-liquid extraction or washing sequence. After the initial reaction, the mixture may be poured into water to separate the organic product from water-soluble impurities. orgsyn.orgguidechem.com This is often followed by a series of washes. For example, the organic layer, frequently dissolved in a solvent like diethyl ether, is washed sequentially with water, a dilute acid such as 10% sulfuric acid (to remove basic compounds like dimethylaniline), and a saturated aqueous sodium bicarbonate or sodium carbonate solution to neutralize any remaining acidic components. chemicalbook.comguidechem.com
After the washing steps, the organic layer is dried using an anhydrous drying agent, typically anhydrous sodium sulfate, to remove residual water. chemicalbook.comguidechem.com The final and most critical step is purification by distillation. guidechem.com Due to the compound's properties, this is almost always performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent potential decomposition at higher temperatures. orgsyn.orgchemicalbook.com For high purity, fractional distillation using a specialized column, such as a Widmer column, is often employed to effectively separate the this compound from any remaining impurities with close boiling points. orgsyn.org In some modern methods, such as microwave-assisted synthesis, the initial workup may be simpler, involving filtration to remove a solid catalyst, followed by the standard washing, drying, and distillation steps. guidechem.com
Table 2: Summary of Laboratory Purification and Isolation Techniques
| Step | Technique | Purpose | Reagents/Apparatus |
| 1. Quenching/Initial Wash | Pouring into Water | To separate the crude product from water-soluble reagents and byproducts. | Water, Separatory Funnel |
| 2. Extraction/Washing | Liquid-Liquid Extraction | To remove acidic or basic impurities. | Diethyl ether, 10% Sulfuric Acid, Saturated Sodium Bicarbonate Solution. chemicalbook.com |
| 3. Drying | Removal of Water | To remove dissolved water from the organic phase before distillation. | Anhydrous Sodium Sulfate. guidechem.com |
| 4. Isolation | Vacuum/Fractional Distillation | To purify the final product based on its boiling point and separate it from non-volatile impurities and byproducts. orgsyn.orgchemicalbook.com | Distillation Apparatus, Widmer Column, Vacuum Pump. orgsyn.org |
Reaction Mechanisms Involving Tert Butyl Chloroacetate
Nucleophilic Substitution Reactions
Tert-butyl chloroacetate (B1199739) possesses two primary sites for nucleophilic attack: the electrophilic carbon of the chloroacetyl group and the carbonyl carbon of the ester. The reaction pathway is largely dictated by the nature of the nucleophile and the reaction conditions.
Mechanism with Amines and Alcohols for Carbamate and Carbonate Ester Formation
The reaction of tert-butyl chloroacetate with primary or secondary amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic amine attacks the α-carbon (the carbon bonded to the chlorine atom), displacing the chloride ion. This reaction is a common method for the synthesis of glycine (B1666218) tert-butyl ester and its derivatives. orgsyn.org
The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the carbon atom bearing the chlorine. This forms a pentacoordinate transition state, leading to the inversion of configuration if the carbon were chiral. The initial product is an ammonium (B1175870) salt, which is subsequently deprotonated, often by a second equivalent of the amine acting as a base, to yield the final N-substituted glycine tert-butyl ester. A potential complication of this reaction is overalkylation, where the product amine, which is also nucleophilic, can react with another molecule of this compound.
While direct reaction with alcohols to form carbonate esters or with amine derivatives to form carbamates is mechanistically plausible via the same SN2 pathway, other synthetic routes are often more efficient for preparing these specific functional groups. organic-chemistry.orgorgsyn.org For instance, carbamates are frequently synthesized by reacting an amine with a carbonyl source or through rearrangement reactions. organic-chemistry.org However, the fundamental SN2 reaction of a nucleophile with the chloroacetyl moiety of this compound remains a key pathway for forming new carbon-heteroatom bonds. htdchem.com
Influence of the tert-Butyl Group on Reaction Pathways (e.g., Steric Hindrance, Ionization Pathways)
The tert-butyl group is a bulky substituent that exerts significant steric and electronic effects on reaction mechanisms. nih.gov In the context of nucleophilic substitution, its influence differs depending on the reaction site.
Ionization Pathways (SN1 Mechanism) : The most profound influence of the tert-butyl group is observed in reactions involving the ester functionality itself, such as acid-catalyzed hydrolysis. The tert-butyl group strongly favors an SN1-type mechanism due to its ability to form a highly stable tertiary carbocation upon cleavage of the alkyl-oxygen bond. researchgate.net Under acidic conditions, the carbonyl oxygen is protonated, and subsequent departure of the neutral tert-butanol (B103910) molecule is facilitated by the formation of the stable tert-butyl cation. This cation is then captured by a nucleophile, such as water. This pathway is distinct from the hydrolysis of primary or secondary esters, which typically proceed through acyl-oxygen fission. researchgate.netnih.gov
Condensation Reactions
This compound is a key reagent in condensation reactions that form new carbon-carbon bonds, most notably the Darzens condensation. google.com
Darzens Condensation with Aldehydes and Ketones
The Darzens condensation (or glycidic ester condensation) is a reaction between an α-haloester and a carbonyl compound (aldehyde or ketone) in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgmdma.ch
The reaction mechanism proceeds in several steps: wikipedia.orgorganic-chemistry.org
Deprotonation : A strong, non-nucleophilic base (such as potassium tert-butoxide or sodium amide) removes a proton from the α-carbon of this compound. This forms a resonance-stabilized carbanion, or enolate.
Nucleophilic Attack : The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral intermediate known as a halohydrin alkoxide.
Intramolecular SN2 Cyclization : The newly formed alkoxide ion then acts as an internal nucleophile, attacking the α-carbon and displacing the chloride ion in an intramolecular SN2 reaction. This step forms the three-membered epoxide ring.
Formation of Glycidic Esters (tert-Butyl-Glycidates)
When this compound is used in the Darzens condensation, the resulting products are tert-butyl glycidates (tert-butyl α,β-epoxy esters). google.com This reaction is versatile and can be performed with a wide range of aromatic and aliphatic aldehydes and ketones. researchgate.netresearchgate.net The reaction conditions can be tuned to control the diastereoselectivity (cis/trans ratio) of the resulting glycidic ester. researchgate.netresearchgate.net
Below is a table summarizing examples of Darzens condensations using this compound with various carbonyl compounds.
| Carbonyl Reactant | Base | Product (tert-Butyl Glycidate) | Reference |
| Benzaldehyde | Potassium tert-butoxide | tert-Butyl 3-phenylglycidate | researchgate.net, researchgate.net |
| Acetophenone | Potassium tert-butoxide | tert-Butyl 3-methyl-3-phenylglycidate | researchgate.net, researchgate.net |
| 4-Bromobenzaldehyde | Cyclopropenimine Superbase | tert-Butyl 3-(4-bromophenyl)glycidate | researchgate.net |
| Isobutyrophenone | Potassium tert-butoxide | tert-Butyl 3,3-dimethyl-2-phenylglycidate | researchgate.net |
Aza-Darzens Reaction for Aziridine (B145994) Ester Synthesis
The aza-Darzens reaction is an analogue of the Darzens condensation where the carbonyl compound is replaced by an imine or an imine derivative. nih.gov This reaction provides a direct route to the synthesis of aziridines, which are valuable nitrogen-containing three-membered rings. nih.gov
The mechanism is parallel to the standard Darzens reaction: nih.govresearchgate.net
An enolate is generated from this compound using a strong base.
The enolate attacks the electrophilic carbon of the imine C=N double bond.
The resulting nitrogen anion performs an intramolecular cyclization by displacing the chloride ion, forming the aziridine ring.
This method allows for the synthesis of highly functionalized aziridine esters, often with good control over diastereoselectivity, leading predominantly to cis-aziridines. rsc.orgorganic-chemistry.org The reaction is a powerful tool for constructing complex nitrogen-containing molecules from simple precursors. nih.gov
Stereochemical Control via Phase-Transfer Catalysis
The Darzen condensation of this compound with aldehydes is a key reaction for the synthesis of tert-butyl glycidates. The stereochemical outcome of this reaction, specifically the ratio of cis to trans isomers, can be effectively controlled through the use of phase-transfer catalysis (PTC). acs.orgacs.org
In the absence of a phase-transfer catalyst, the condensation reaction, typically carried out in the presence of a base like sodium hydroxide (B78521), predominantly yields the trans-glycidate. acs.orgacs.org For instance, the reaction of this compound with various aromatic, α,β-unsaturated, and aliphatic aldehydes results in trans/cis ratios ranging from 2.38 to 7.75. acs.org
However, the introduction of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), dramatically reverses this stereoselectivity. acs.org When the condensation is performed with as little as 5 mol % of TBAB, the reaction favors the formation of the cis-glycidate, with cis/trans ratios shifting to a range of 1.67 to 4.52. acs.org The catalyst facilitates the transfer of the chloroacetate anion from the solid or aqueous phase to the organic phase where the reaction with the aldehyde occurs. mdpi.com This alteration in the reaction environment and mechanism directly influences the transition state of the cyclization step, leading to the preferential formation of the cis isomer. acs.org
The table below illustrates the effect of TBAB as a phase-transfer catalyst on the diastereomeric ratio of tert-butyl glycidates formed from the reaction of this compound with various aldehydes. acs.org
| Aldehyde | Condition | Diastereomeric Ratio (trans/cis or cis/trans) | Predominant Isomer |
|---|---|---|---|
| Benzaldehyde | Uncatalyzed | 3.51 (trans/cis) | trans |
| Benzaldehyde | Catalyzed (TBAB) | 3.01 (cis/trans) | cis |
| 4-Chlorobenzaldehyde | Uncatalyzed | 4.05 (trans/cis) | trans |
| 4-Chlorobenzaldehyde | Catalyzed (TBAB) | 2.86 (cis/trans) | cis |
| Cinnamaldehyde | Uncatalyzed | >50 (trans/cis) | trans |
| Cinnamaldehyde | Catalyzed (TBAB) | 4.52 (cis/trans) | cis |
| Cyclohexanecarboxaldehyde | Uncatalyzed | 2.38 (trans/cis) | trans |
| Cyclohexanecarboxaldehyde | Catalyzed (TBAB) | 1.67 (cis/trans) | cis |
Kinetic Studies of Halohydrin Anion Formation and Cyclization
The stereochemical outcome of the Darzen condensation is determined by the kinetics of two key steps: the formation of the halohydrin anion intermediate and its subsequent intramolecular cyclization to form the epoxide ring of the glycidic ester. acs.org The relative rates of these processes, along with competing reactions like hydrolysis, dictate the final diastereomeric ratio. acs.org
The reaction proceeds through the formation of a carbanion from this compound, which then attacks the carbonyl group of the aldehyde to form a halohydrin alkoxide (anion). This intermediate can exist in two diastereomeric forms, which are in equilibrium. The subsequent step is an intramolecular SN2 reaction where the alkoxide attacks the carbon bearing the chlorine atom, displacing it to form the epoxide ring.
Kinetic studies suggest that in uncatalyzed reactions, the formation of the trans product is favored. acs.org This is often explained by considering the thermodynamic stability of the conformers of the halohydrin anion leading to the transition state for cyclization. Without a catalyst, the system may allow for equilibration to the more stable intermediate that leads to the trans product. acs.org
Under phase-transfer catalysis conditions, the environment of the halohydrin anion is altered. The bulky quaternary ammonium cation (Q+) forms a lipophilic ion pair with the halohydrin anion, which influences the conformational preferences of the intermediate. This ion pairing can accelerate the rate of cyclization of the cis precursor relative to the trans precursor, leading to the observed reversal in stereoselectivity. acs.org The rate constants of halohydrin anion formation, their cyclization, and the hydrolysis of the diastereoisomers of the resulting glycidates are all crucial factors in determining the final product distribution. acs.orgacs.org
Alkylation Reactions
N-Alkylation of Heterocyclic Compounds (e.g., Imidazole)
This compound is an effective alkylating agent for the N-alkylation of various heterocyclic compounds, with imidazole (B134444) being a prominent example. beilstein-journals.orgnih.gov This reaction is a fundamental method for forming carbon-nitrogen bonds and introducing an acetic acid tert-butyl ester moiety onto a nitrogen atom within a heterocyclic ring. nih.gov The resulting N-substituted imidazole derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. beilstein-journals.orgajgreenchem.comajgreenchem.com
The reaction involves the nucleophilic attack of a nitrogen atom of the imidazole ring on the electrophilic methylene (B1212753) carbon of this compound, leading to the displacement of the chloride ion. otago.ac.nz
Formation of Imidazol-1-yl-acetic Acid tert-Butyl Ester
A key application of the N-alkylation of imidazole with this compound is the synthesis of imidazol-1-yl-acetic acid tert-butyl ester. beilstein-journals.orgajgreenchem.com This compound serves as a crucial precursor for the preparation of zoledronic acid, a third-generation bisphosphonate used in the treatment of bone diseases. beilstein-journals.orgajgreenchem.comajgreenchem.com
The synthesis is typically achieved by reacting imidazole with this compound in the presence of a base. beilstein-journals.orgajgreenchem.com Powdered potassium carbonate (K₂CO₃) is a commonly used base for this transformation. beilstein-journals.orgajgreenchem.com The reaction can be performed in a suitable organic solvent, such as ethyl acetate (B1210297), under reflux conditions. beilstein-journals.orgnih.gov Alternatively, an environmentally friendly, solvent-free protocol has been developed where imidazole, this compound, and powdered potassium carbonate are reacted directly at an elevated temperature. ajgreenchem.com Following the reaction, the product, imidazol-1-yl-acetic acid tert-butyl ester, can be isolated through a standard work-up procedure. beilstein-journals.orgajgreenchem.com
The table below summarizes typical reaction conditions for the synthesis of imidazol-1-yl-acetic acid tert-butyl ester.
| Base | Solvent | Temperature | Reference |
|---|---|---|---|
| Powdered K₂CO₃ | Ethyl Acetate | Reflux | beilstein-journals.orgnih.gov |
| Powdered K₂CO₃ | Solvent-free | Not specified | ajgreenchem.com |
Role of Base and Stoichiometry in Side Product Formation
The choice of base and the stoichiometry of the reactants are critical for maximizing the yield of the desired N-alkylated product and minimizing the formation of side products.
Role of Base: A base is required to deprotonate the N-H proton of the imidazole ring, generating the more nucleophilic imidazolate anion. otago.ac.nz The use of a non-nucleophilic, solid base like powdered potassium carbonate is advantageous as it minimizes side reactions that could occur if a soluble, nucleophilic base were used. beilstein-journals.orgajgreenchem.com The heterogeneous nature of the reaction allows for the in-situ formation of the imidazolate anion, which can then react with the this compound present in the organic phase or the reaction mixture.
Stoichiometry: Precise control of the stoichiometry is essential. While some procedures use equimolar amounts of imidazole and this compound, others employ a slight excess of the alkylating agent. beilstein-journals.orgajgreenchem.com Imidazole has two nitrogen atoms, but after the first alkylation, the resulting imidazol-1-yl-acetic acid tert-butyl ester is significantly less nucleophilic. However, it can still be alkylated a second time by another molecule of this compound to form a quaternary imidazolium (B1220033) salt. This dialkylation is a potential side reaction. Using a carefully controlled ratio of reactants, often with a slight excess of imidazole or equimolar amounts, can help suppress the formation of this positively charged side product. The stoichiometry reported in one study involved 1.0 equivalent of imidazole to 1.2 equivalents of this compound, suggesting that under their specific conditions (refluxing ethyl acetate with K₂CO₃), dialkylation is not a major competing pathway. beilstein-journals.orgnih.gov
Ester Cleavage Mechanisms
The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions. youtube.com The cleavage of the ester in products derived from this compound, such as imidazol-1-yl-acetic acid tert-butyl ester, is a crucial deprotection step in multi-step syntheses. beilstein-journals.org
The most common mechanism for the cleavage of a tert-butyl ester is an acid-catalyzed unimolecular elimination (E1) or substitution (SN1) pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). stackexchange.com This is followed by the cleavage of the oxygen-tert-butyl bond to generate the carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation. youtube.comstackexchange.com This carbocation is then deprotonated, typically by the conjugate base of the acid, to form isobutylene (B52900) gas. stackexchange.com The formation of a stable carbocation and a gaseous byproduct drives the reaction to completion.
Several reagents and conditions can be employed for this transformation:
Aqueous Acids: Simple hydrolysis can be achieved by heating the ester in water, sometimes with the addition of an acid like hydrochloric acid to facilitate the reaction. ajgreenchem.com
Lewis Acids: Lewis acids can also promote ester cleavage. For example, titanium tetrachloride (TiCl₄) in a solvent like dichloromethane (B109758) at low temperatures has been used to effectively cleave the tert-butyl ester of imidazol-1-yl-acetic acid. beilstein-journals.orgnih.gov
Anhydrous Acids: Reagents like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane are commonly used for clean and efficient deprotection at room temperature. stackexchange.com
Other Reagents: A variety of other methods have been developed, including the use of aqueous phosphoric acid, which is considered an environmentally benign option, or thionyl chloride (SOCl₂), which converts the ester directly to the corresponding acid chloride. organic-chemistry.org
Non-Aqueous Cleavage (e.g., Titanium Tetrachloride Mediated)
The deprotection of the tert-butyl group can be achieved under non-aqueous, acidic conditions using Lewis acids such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). researchgate.netnih.gov These reagents are effective for cleaving tert-butyl esters, often with high selectivity in the presence of other functional groups. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane. nih.gov Titanium tetrachloride is a strong Lewis acid that can coordinate with the carbonyl oxygen of the ester, facilitating the cleavage of the alkyl-oxygen bond. nih.gov
The mechanism for the Lewis acid-mediated cleavage of the tert-butyl ester bond is analogous to the mechanism under protic acid conditions.
Coordination: The Lewis acid, titanium tetrachloride (TiCl₄), coordinates to the carbonyl oxygen atom of the this compound. This coordination makes the carbonyl carbon more electrophilic and weakens the adjacent C-O single bond. nih.gov
Heterolytic Cleavage: The weakened ester C-O bond undergoes heterolytic cleavage. This step is the rate-determining step and results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a titanium-complexed carboxylate. vernier.comlibretexts.org The stability of the tert-butyl carbocation is a key driving force for this Sₙ1-type cleavage.
Deprotonation/Quenching: The highly reactive tert-butyl carbocation is then typically quenched. In the absence of other nucleophiles, it will readily lose a proton from one of its methyl groups to form isobutylene, a neutral and volatile byproduct. stackexchange.com Subsequent workup with water hydrolyzes the titanium-carboxylate complex to release the free carboxylic acid.
Applications of Tert Butyl Chloroacetate in Advanced Organic Synthesis
Synthesis of Pharmaceutical Intermediates
The structural features of tert-butyl chloroacetate (B1199739) make it a valuable building block in the pharmaceutical industry for creating intermediates necessary for the production of various active pharmaceutical ingredients (APIs).
Precursors for Zoledronic Acid and Related Bisphosphonates
Tert-butyl chloroacetate is a key reagent in the synthesis of Zoledronic Acid, a third-generation bisphosphonate used in the treatment of bone diseases. The synthesis prominently features the N-alkylation of an imidazole (B134444) ring with this compound to form imidazol-1-yl-acetic acid tert-butyl ester. nih.govsigmaaldrich.com This intermediate is a direct precursor to imidazol-1-yl-acetic acid, which is a critical component for the final construction of Zoledronic Acid. nih.govnactem.ac.uk
The reaction typically involves treating imidazole with this compound in the presence of a base, such as potassium carbonate, in a suitable solvent like ethyl acetate (B1210297). nih.gov More environmentally friendly, solvent-free methods have also been developed. ajgreenchem.com The tert-butyl ester group in the resulting intermediate serves as a protecting group for the carboxylic acid functionality. This group can later be cleaved, often under non-aqueous conditions using reagents like titanium tetrachloride or through hydrolysis, to yield the desired carboxylic acid intermediate for subsequent steps in the synthesis of zoledronic acid. nih.govajgreenchem.com
| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product Intermediate |
| Imidazole | This compound | Potassium Carbonate (K₂CO₃) | Imidazol-1-yl-acetic acid tert-butyl ester |
A representative reaction for the synthesis of a Zoledronic Acid precursor.
Intermediates for Non-Steroidal Analgesics (e.g., Naproxen, Ibuprofen)
This compound is identified as an important raw material for the production of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen. guidechem.com While many established industrial syntheses, like the Boots process for ibuprofen, historically utilized ethyl chloroacetate, the underlying chemistry demonstrates the role of α-chloroacetate esters in these syntheses. sciencesnail.comewadirect.comresearchgate.net
The key transformation is often a Darzens condensation reaction, where an α-halo ester reacts with a ketone to form an α,β-epoxy ester (glycidic ester). sciencesnail.comgoogle.com In the context of ibuprofen synthesis, the ketone would be 4'-isobutylacetophenone. The resulting glycidic ester can then be hydrolyzed and decarboxylated to form an aldehyde, which is further converted to the final propionic acid structure of ibuprofen. sciencesnail.com The use of a tert-butyl ester, compared to an ethyl ester, offers an alternative protecting group strategy, as the tert-butyl group can be removed under milder acidic conditions, which can be advantageous in complex syntheses.
| Ketone Substrate | α-Halo Ester | Reaction Type | Key Intermediate Class |
| 4'-isobutylacetophenone | This compound | Darzens Condensation | α,β-Epoxy ester (Glycidic ester) |
Generalized Darzens reaction step in the synthesis pathway towards Ibuprofen.
Preparation of Amino Acids and Peptides
In the complex field of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at various functional groups of amino acids. The tert-butyl group is a widely used protecting group for the side chains of amino acids such as serine, threonine, and tyrosine. peptide.comthermofisher.com this compound can be used as an alkylating agent to introduce a protected carboxymethyl group.
More broadly, the tert-butyl ester functionality is crucial in both solid-phase and liquid-phase peptide synthesis. thermofisher.com The tert-butyloxycarbonyl (Boc) group is a standard N-terminal protecting group in one of the major strategies for peptide synthesis. nih.gov The tert-butyl group is favored because it is stable under many reaction conditions but can be readily cleaved by moderately strong acids like trifluoroacetic acid (TFA). thermofisher.com This selective removal allows for the stepwise elongation of the peptide chain without disturbing other acid-labile protecting groups.
| Amino Acid | Functional Group Protected | Common Protecting Group |
| Serine | Hydroxyl (-OH) | tert-Butyl (tBu) |
| Threonine | Hydroxyl (-OH) | tert-Butyl (tBu) |
| Tyrosine | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) |
| Aspartic Acid | Carboxyl (-COOH) | tert-Butyl ester (OtBu) |
| Glutamic Acid | Carboxyl (-COOH) | tert-Butyl ester (OtBu) |
Examples of tert-Butyl based protecting groups in peptide synthesis.
Synthesis of Agrochemical and Specialty Chemical Intermediates
The reactivity of this compound also lends itself to applications outside of the pharmaceutical industry, particularly in the development of agrochemicals.
Intermediates for Liquid Crystals and Surfactants
Beyond its applications in pharmaceutical and chiral synthesis, this compound is also utilized in the development of specialty chemicals, including liquid crystals and surfactants. htdchem.com Its role as a chemical intermediate allows for the introduction of the tert-butoxycarbonylmethyl group into various molecular structures, a functionalization that can influence the physical properties required for these advanced materials. htdchem.com The specific properties of the tert-butyl group can impart desirable characteristics such as thermal stability and solubility, which are important in the formulation of liquid crystal displays and the performance of surfactants. htdchem.com
Synthesis of Advanced Materials Components
Crown Ether Based Sensors Bearing Fluorophores
A significant application of this compound in materials science is in the synthesis of complex sensor molecules. Specifically, it is a key reagent for creating 1,10-diaza-18-crown-6 based sensors that incorporate a coumarin (B35378) fluorophore. chemicalbook.comsigmaaldrich.comfishersci.atfishersci.fi Crown ethers are macrocyclic ligands known for their ability to selectively bind cations, while fluorophores are molecules that emit light upon excitation. By combining these two components, chemists can design sensors where the binding of a specific ion to the crown ether ring causes a detectable change in the fluorescence of the attached fluorophore. sigmaaldrich.com The use of this compound facilitates the alkylation of the diazacrown ether, creating the necessary linkage to which the signaling fluorophore unit is attached. chemicalbook.comsigmaaldrich.com This synthetic strategy enables the development of highly selective and sensitive fluorescent chemosensors for various analytical applications. sigmaaldrich.comresearchgate.net
Glycidic Ester Condensation as a Synthetic Tool
This compound is widely used in the Darzens glycidic ester condensation, a classic organic reaction that converts a ketone or aldehyde into a glycidic ester (an α,β-epoxy ester). chemicalbook.comgoogle.comgoogle.com This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of epoxides. google.comacs.org The condensation is typically carried out in the presence of a base, which deprotonates the α-carbon of the this compound, generating a carbanion that then attacks the carbonyl carbon of the aldehyde or ketone. acs.org An intramolecular nucleophilic substitution follows, forming the epoxide ring. acs.org
Recent research has explored the stereochemical outcomes of this reaction. For instance, the condensation of this compound with various aldehydes in the presence of sodium hydroxide (B78521) predominantly yields trans-glycidates. However, the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can reverse this selectivity, favoring the formation of cis-glycidates. acs.org
| Aldehyde | Conditions | Product Ratio (cis/trans or trans/cis) |
|---|---|---|
| Benzaldehyde | NaOH, THF (No Catalyst) | trans/cis: 2.38 |
| Benzaldehyde | NaOH, THF, 5 mol % TBAB | cis/trans: 1.67 |
| 4-Chlorobenzaldehyde | NaOH, THF (No Catalyst) | trans/cis: 3.57 |
| 4-Chlorobenzaldehyde | NaOH, THF, 5 mol % TBAB | cis/trans: 2.12 |
| Cinnamaldehyde | NaOH, THF (No Catalyst) | trans/cis: 4.00 |
| Cinnamaldehyde | NaOH, THF, 5 mol % TBAB | cis/trans: 2.51 |
| Octanal | NaOH, THF (No Catalyst) | trans/cis: 2.70 |
| Octanal | NaOH, THF, 5 mol % TBAB | cis/trans: 2.04 |
Extension of Molecular Skeletons in Organic Synthesis
The glycidic esters produced from the Darzens condensation using this compound are valuable intermediates for extending molecular skeletons. google.com These esters can undergo decarboxylation to yield aldehydes that contain one more carbon atom than the starting ketone. google.comgoogle.com This two-step process—Darzens condensation followed by decarboxylation—provides a reliable method for chain extension in organic synthesis. This strategy is frequently employed in the synthesis of complex molecules, including pharmaceuticals, where precise control over the carbon framework is essential. google.comgoogle.com The ability to add a single carbon unit to a molecular backbone makes this compound a crucial reagent for synthetic chemists aiming to build intricate organic structures. google.com
Advanced Analytical Techniques in Chemical Research
Spectroscopic Characterization in Academic Studies (e.g., 1H-NMR)
Spectroscopic methods are indispensable for elucidating the molecular structure of compounds. For tert-butyl chloroacetate (B1199739), Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is a primary tool. The ¹H-NMR spectrum provides detailed information about the hydrogen atoms (protons) in the molecule, revealing their chemical environment and proximity to other atoms.
In a typical ¹H-NMR spectrum of tert-butyl chloroacetate, two distinct signals are observed, corresponding to the two different types of protons in the molecule. The protons of the tert-butyl group, being chemically equivalent, produce a single, strong signal. The two protons of the chloromethyl group, also equivalent, generate a separate signal. The chemical shifts (δ) of these signals, reported in parts per million (ppm), are characteristic of their electronic environment.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.46 | Singlet | 9H |
| -CH₂Cl | ~3.97 | Singlet | 2H |
Note: The exact chemical shifts can vary slightly depending on the solvent used for the analysis.
The integration of the signals, representing the relative number of protons, confirms the ratio of the tert-butyl protons to the chloromethyl protons as 9:2. The multiplicity, or splitting pattern, of the signals is also informative. In this case, both signals appear as singlets, indicating that the protons of each group are not coupled to any non-equivalent neighboring protons. This lack of coupling is consistent with the molecular structure of this compound. Academic studies often utilize such detailed spectroscopic data to confirm the successful synthesis of the compound. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a pure chemical compound. This method provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound, with the molecular formula C₆H₁₁ClO₂, the theoretical elemental composition serves as a benchmark for purity and identity.
The molecular weight of this compound is 150.60 g/mol . nih.govsigmaaldrich.comfishersci.ca Based on this, the theoretical percentage of each element can be calculated.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 47.85 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 7.36 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 23.54 |
| Oxygen | O | 16.00 | 2 | 32.00 | 21.25 |
Experimental results from elemental analysis of a pure sample of this compound are expected to align closely with these theoretical values, thereby verifying the empirical formula of the compound. rsc.org Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
Chromatographic Methods for Purity Assessment and Separation (e.g., Gas Chromatography)
Chromatographic techniques are powerful tools for separating the components of a mixture and assessing the purity of a compound. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. tcichemicals.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. A detector at the end of the column registers the elution of each component, producing a chromatogram.
The purity of this compound is often determined by GC, with commercial suppliers typically specifying a purity of 97% or higher. sigmaaldrich.comfishersci.catcichemicals.comfishersci.caindiafinechemicals.com The resulting chromatogram of a high-purity sample will show a major peak corresponding to this compound and potentially some minor peaks representing impurities. The area under each peak is proportional to the amount of the corresponding component, allowing for quantitative analysis of purity.
Gas chromatography can be coupled with mass spectrometry (GC-MS) for even more definitive analysis. nih.govusgs.gov This hyphenated technique not only separates the components of a mixture but also provides a mass spectrum for each component, which can be used to identify them based on their mass-to-charge ratio and fragmentation pattern. This is a valuable tool for identifying any potential impurities present in a sample of this compound.
Environmental and Green Chemistry Considerations in Research
Development of Environmentally Benign Synthetic Protocols
Efforts to align the synthesis of tert-butyl chloroacetate (B1199739) with green chemistry principles focus on reducing solvent use, improving catalyst efficiency, and minimizing waste.
A significant advancement in the green synthesis of tert-butyl chloroacetate is the development of a solvent-free process. One patented method involves the direct addition of chloroacetic acid to isobutene in a pressurized vessel without the use of any solvents or catalysts. google.com The reaction is conducted at temperatures between 80°C and 110°C, with the pressure self-establishing between 3 and 12 bar. google.com This approach offers a substantial environmental advantage by completely eliminating solvent waste, which is a major contributor to chemical pollution. The final product is purified by distillation under reduced pressure, avoiding a neutralization step and further minimizing waste streams. google.com
Another approach utilizes microwave irradiation to facilitate the synthesis, a technique recognized as a green synthesis method due to its low energy consumption and short reaction times. guidechem.com In one study, this compound was synthesized from anhydrous tert-butanol (B103910) and chloroacetic acid using hydrated sodium bisulfate as a catalyst under microwave irradiation, achieving a high yield of 87% in just 10 minutes. guidechem.com While this method is not entirely solvent-free as it uses excess tert-butanol as a reactant, it significantly reduces reaction time and energy input compared to traditional heating methods.
| Method | Reactants | Conditions | Key Green Advantage | Yield |
| Pressurized Addition google.com | Chloroacetic acid, Isobutene | 80-110°C, 3-12 bar, 1-12 hours | Completely solvent-free and catalyst-free | Not explicitly stated, but product purity is high (97.7%) |
| Microwave-Assisted guidechem.com | Chloroacetic acid, tert-Butanol | Microwave (250 W), 10 minutes | Rapid reaction, low energy consumption | 87% |
Catalyst choice and reusability are central to the green production of this compound. Traditional syntheses often employ catalysts like sulfuric acid, which can lead to unwanted side-reactions such as the dimerization and trimerization of isobutene, reducing selectivity and requiring neutralization steps that generate waste. google.com
Modern approaches utilize recyclable solid acid catalysts. A notable example is the use of a strong acid ion exchange resin for the acid-alkene synthesis of this compound from chloroacetic acid and isobutylene (B52900). google.com This method offers several advantages:
The catalyst is easily separated from the reaction mixture. google.com
It can be repeatedly reused, reducing costs and catalyst waste. google.com
The reaction conditions are mild (20-35°C), which saves energy. google.com
It avoids the environmental pollution associated with corrosive mineral acids. google.com
In microwave-assisted synthesis, hydrated sodium bisulfate serves as an efficient catalyst that can be removed by simple filtration after the reaction, allowing for potential reuse. guidechem.com The efficiency of these catalytic systems is high, with conversion rates of chloroacetic acid reaching over 80%. google.com
| Catalyst | Synthetic Method | Key Features | Recyclability |
| Strong Acid Ion Exchange Resin google.com | Acid-alkene synthesis | Mild reaction conditions, high conversion rate (>80%) | Yes, easily separated and reused |
| Hydrated Sodium Bisulfate guidechem.com | Microwave-assisted esterification | Rapid reaction, simple workup | Yes, removed by filtration |
| None google.com | Direct addition | Eliminates catalyst-related waste and side reactions | Not applicable |
Minimizing waste is a cornerstone of green chemistry, and modern synthetic routes to this compound have made significant strides in this area. In contrast, traditional methods, such as the reaction of chloroacetyl chloride with tert-butanol in the presence of dimethylaniline, generate considerable waste. orgsyn.orgguidechem.com The workup for this older procedure involves pouring the reaction mixture into water, washing, and extractions, which creates aqueous waste streams. orgsyn.org
The development of solvent-free protocols is the most direct way to minimize waste, as it eliminates the need for solvent purchasing, handling, and disposal. google.com The process of reacting chloroacetic acid and isobutene under pressure generates the product directly, with unreacted starting materials being separated by distillation for potential recycling. google.com
Similarly, the method employing a strong acid ion exchange resin is designed as a green production process that does not produce industrial wastewater. google.com The process incorporates a high-purity rectification column to purify the product. This allows for the separation and recycling of the dichloromethane (B109758) solvent and any unreacted chloroacetic acid, effectively creating a closed-loop system that substantially avoids the generation of the "three wastes" (waste gas, wastewater, and solid waste). google.com
Ecological Impact and Environmental Fate Studies
The environmental profile of this compound is characterized by its significant toxicity to aquatic ecosystems. guidechem.comcoleparmer.comnih.gov Hazard classifications consistently identify it as very toxic to aquatic life, with the potential to cause long-term adverse effects in the aquatic environment. coleparmer.comchemicalbook.com
| GHS Hazard Code | Hazard Statement | Source |
| H400 | Very toxic to aquatic life | nih.govchemicalbook.com |
| H410 | Very toxic to aquatic life with long lasting effects | nih.govchemicalbook.com |
The environmental fate of this compound is influenced by hydrolysis and biodegradation. Upon release into water, it is expected to hydrolyze, generating tert-butanol and chloroacetic acid. chemicalbook.com The subsequent environmental impact is then determined by the properties of these degradation products.
tert-Butanol : This alcohol is a byproduct of the biodegradation of the fuel additive methyl tert-butyl ether (MTBE) and its fate has been studied. nih.govcore.ac.uk Studies have shown that tert-butanol can be biodegraded under aerobic conditions. calpoly.edu
Chloroacetic Acid : Halogenated acetic acids are known to be phytotoxic (toxic to plants). nih.gov Related compounds like trichloroacetic acid (TCAA) have been shown to be readily taken up by plants from the soil, indicating a potential risk to terrestrial organisms. nih.gov
While specific biodegradation studies on this compound are not extensively detailed in the provided search results, the known biodegradability of the tert-butyl group (from MTBE studies) suggests a potential pathway for its breakdown in the environment. calpoly.eduepa.gov However, its high aquatic toxicity remains a primary environmental concern, necessitating careful handling and disposal to prevent its release into waterways. guidechem.com
Safety and Handling Protocols in Academic Research Settings
Proper Storage and Containment Requirements for Research Materials
Correct storage of tert-Butyl chloroacetate (B1199739) is a critical component of laboratory safety, aimed at preventing accidental ignition, reaction with incompatible materials, and container leakage.
Storage Conditions: The primary storage location for tert-Butyl chloroacetate should be a designated "flammables area". guidechem.comchemicalbook.comcoleparmer.com This area must be cool, dry, and well-ventilated. htdchem.comfishersci.comchemicalbook.com The compound must be kept away from heat, sparks, open flames, and any other sources of ignition. htdchem.comchemicalbook.comcoleparmer.com Containers should be stored in a tightly closed state to prevent the escape of vapors. fishersci.comchemicalbook.comcoleparmer.com If a container has been opened, it must be carefully resealed and kept in an upright position to prevent leakage. psu.ac.thfishersci.fi
Chemical Incompatibility: To prevent hazardous reactions, this compound must be stored separately from incompatible substances. These include:
Strong oxidizing agents fishersci.comchemicalbook.comcoleparmer.com
Strong bases fishersci.comchemicalbook.comcoleparmer.compsu.ac.th
Metals fishersci.comcoleparmer.com
Strong reducing agents fishersci.com
The compound is stable at room temperature when stored in closed containers under normal conditions. guidechem.comchemicalbook.comcoleparmer.com However, it is sensitive to moisture. psu.ac.thfishersci.fi
Table 2: Storage Requirements for this compound
| Parameter | Requirement | Rationale |
| Location | Designated flammables area guidechem.comchemicalbook.comcoleparmer.com | Prevents ignition from sparks or heat sources. |
| Temperature | Cool place htdchem.comfishersci.comchemicalbook.com | Minimizes vapor pressure and risk of fire. |
| Atmosphere | Dry, well-ventilated area htdchem.comfishersci.comchemicalbook.com | Prevents moisture contamination and accumulation of flammable/toxic vapors. |
| Container | Tightly closed and properly sealed fishersci.comchemicalbook.compsu.ac.th | Prevents leakage and vapor release. |
| Segregation | Away from incompatible materials (oxidizers, bases, metals) fishersci.comchemicalbook.comcoleparmer.com | Avoids potentially violent or hazardous chemical reactions. |
Waste Management and Disposal Guidelines in a Research Context
The disposal of this compound and its associated waste must be managed as hazardous waste in compliance with institutional and regulatory guidelines to protect the environment and personnel. coleparmer.com
Waste Segregation and Collection: As a halogenated organic compound, waste this compound must be segregated from non-halogenated organic solvent waste. temple.eduillinois.educornell.edu This separation is crucial because the disposal of mixed halogenated waste is significantly more costly and complex. temple.educornell.edu Waste should be collected in a designated, properly labeled hazardous waste container that is in good condition and compatible with the chemical. temple.eduillinois.edu The container must be kept tightly closed except when waste is being added. temple.eduillinois.edu
Prohibited Waste Mixtures: To ensure safe disposal and prevent dangerous reactions within the waste container, this compound waste must not be mixed with other waste streams, including:
Strong acids or bases cornell.edu
Aqueous solutions cornell.edu
Heavy metals temple.educornell.edu
Strong oxidizers or reducers cornell.edu
Water-reactive substances cornell.edu
Disposal Procedures: All materials contaminated with this compound, including absorbent materials from spills, used gloves, and empty containers, must be treated as hazardous waste. coleparmer.com These items should be placed in a suitable, sealed container for disposal. chemicalbook.comcoleparmer.com The final disposal of the chemical waste must be handled by the institution's Environmental Health and Safety (EHS) office or an equivalent body, which will arrange for transport to a licensed hazardous waste disposal facility. oregonstate.edu Incineration at high temperatures is a recognized method for the safe disposal of halogenated compounds, as it can prevent the formation of toxic byproducts. researchgate.net Under no circumstances should this compound be disposed of down the drain. cornell.edu
Q & A
Q. What synthetic routes are available for tert-butyl chloroacetate, and what are their experimental yields?
- Methodological Answer : A common method involves reacting tert-butyl alcohol with chloroacetyl chloride in the presence of dimethylaniline as an acid scavenger. Example protocol:
- Add 0.4 mol tert-butyl alcohol dropwise to 0.4 mol chloroacetyl chloride and 0.71 mol dimethylaniline. Reflux for 12 hours, then isolate via distillation under reduced pressure (1.47 kPa). Typical yield: ~58% .
- Key Tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and confirm product purity via GC-MS (>97% purity achievable) .
Q. What are the known incompatibilities and reaction hazards associated with tert-butyl chloroacetate?
- Methodological Answer :
- Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄), releasing toxic gases (e.g., HCl). Avoid contact with water, which may hydrolyze the ester to chloroacetic acid and tert-butanol .
- Hazard Mitigation : Pre-test small-scale reactions under controlled conditions. Use inert atmospheres (N₂/Ar) for reactions involving reactive reagents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported boiling points of tert-butyl chloroacetate under different pressure conditions?
- Methodological Answer :
- Data Variation : Literature reports boiling points of 48–49°C at 11 mmHg and 157.5°C at 760 mmHg . Use the Clausius-Clapeyron equation to calculate boiling points at specific pressures:
where can be estimated from vapor pressure data (e.g., 2.8 mmHg at 25°C ). Validate experimentally using a vacuum distillation setup .
Q. What strategies are recommended for assessing the purity of tert-butyl chloroacetate, and which analytical techniques are most effective?
- Methodological Answer :
- GC Analysis : Use a polar column (e.g., DB-WAX) with FID detection. Retention time comparison against a certified standard (>97% purity achievable) .
- Refractive Index (RI) : Measure RI at 20°C (reported: 1.423–1.425). Deviations >0.005 indicate impurities .
- NMR Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., tert-butyl group at δ 1.45 ppm; CH₂Cl at δ 4.15 ppm) .
Q. How should researchers approach the lack of comprehensive toxicological data for tert-butyl chloroacetate when designing experiments?
- Methodological Answer :
- Precautionary Principle : Assume toxicity based on structural analogs (e.g., chloroacetates) and hazard codes (H314: severe skin burns; H331: toxic if inhaled) .
- Risk Assessment : Conduct in silico toxicity predictions using tools like EPA’s TEST or OECD QSAR Toolbox. Perform acute toxicity assays (e.g., Daphnia magna LC₅₀) for ecotoxicological profiling .
Q. What mechanistic insights explain the stability of tert-butyl chloroacetate under varying pH conditions?
- Methodological Answer :
- Hydrolysis Kinetics : The ester is stable in neutral conditions but hydrolyzes rapidly in acidic or alkaline media. Monitor hydrolysis via pH-stat titration:
- Acidic Conditions : Protonation of the ester oxygen accelerates cleavage to chloroacetic acid.
- Basic Conditions : Nucleophilic attack by OH⁻ forms tert-butoxide and chloroacetate ion .
- Experimental Validation : Use FT-IR to track carbonyl peak (C=O at ~1740 cm⁻¹) disappearance .
Data Contradiction Analysis
Q. How should conflicting data on acute toxicity (e.g., H302+H312 vs. "no acute toxicity data") be interpreted?
- Methodological Answer :
- Source Evaluation : states "no acute toxicity data," while classifies it as harmful (H302+H312). Cross-reference with SDS from reputable databases (e.g., PubChem, ECHA).
- Mitigation : Treat as a Category 4 oral toxin (LD₅₀ > 2000 mg/kg) until confirmed. Use ALARA (As Low As Reasonably Achievable) exposure limits and biological monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
